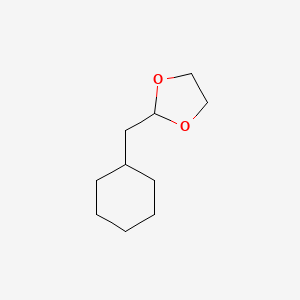

(1,3-Dioxolan-2-ylmethyl)cyclohexane

描述

Significance of the (1,3-Dioxolan-2-ylmethyl)cyclohexane Scaffold in Contemporary Chemical Research

The significance of the this compound scaffold lies in its utility as a versatile building block in the synthesis of more complex molecules. The cyclohexane (B81311) unit provides a non-polar, sterically defined framework that is prevalent in many natural products and pharmaceutically active compounds. By masking the reactive aldehyde, the dioxolane group enables the selective modification of other functional groups that may be present on the cyclohexane ring or elsewhere in a larger molecular structure.

While specific research focusing solely on this compound is limited, its application can be inferred from the vast body of literature on the use of acetal (B89532) protecting groups in total synthesis. For instance, in the synthesis of complex natural products, a fragment corresponding to this compound could be employed to introduce a cyclohexylmethyl unit, with the aldehyde being unmasked at a later, strategic point in the synthetic sequence.

Furthermore, some alkyl-substituted 1,3-dioxolanes have been investigated for their potential as fragrance components, suggesting a possible, though less academically explored, area of interest for this scaffold. google.com

Overview of Dioxolane and Cyclohexane Moieties in Organic Synthesis

The utility of the this compound scaffold is best understood by examining its constituent parts: the dioxolane and cyclohexane moieties.

The 1,3-dioxolane (B20135) ring is a five-membered cyclic acetal, typically formed by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. youtube.comlibretexts.orgsynarchive.com This reaction is reversible, allowing for the protection and subsequent deprotection of the carbonyl group under specific acidic conditions. youtube.com The stability of the dioxolane ring to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it an invaluable protecting group in organic synthesis. libretexts.org

The cyclohexane ring is a fundamental carbocyclic structure in organic chemistry. Its conformational flexibility, primarily adopting a stable chair conformation, plays a crucial role in determining the stereochemistry and reactivity of substituted cyclohexanes. This ring system is a common motif in a vast array of natural products, including steroids, terpenes, and alkaloids, as well as in many synthetic pharmaceuticals. Its incorporation into a molecule can significantly influence its biological activity and physical properties.

The combination of these two moieties in this compound provides a synthetically useful intermediate that marries the stability of a protected aldehyde with the structural features of a cyclohexane ring.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(cyclohexylmethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIJHIGOHGHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645865 | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-11-0 | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformational Studies of 1,3 Dioxolan 2 Ylmethyl Cyclohexane Derivatives

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane moiety is a cyclic acetal (B89532), which serves as a common protecting group for aldehydes and ketones. Its reactivity is characterized by its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org

The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, which regenerates the original carbonyl group. This deprotection is a fundamental strategy in multi-step organic synthesis. The reaction proceeds by protonation of one of the oxygen atoms, followed by ring opening and subsequent attack by water to release the aldehyde (in this case, cyclohexanecarboxaldehyde) and ethylene (B1197577) glycol.

A variety of acidic catalysts can be employed for this transformation, ranging from Brønsted acids to Lewis acids. The choice of catalyst and reaction conditions allows for selective deprotection, even in the presence of other acid-sensitive functional groups. organic-chemistry.org Deprotection is often carried out via transacetalization in the presence of acetone (B3395972) or hydrolysis in aqueous acid. organic-chemistry.org For example, a quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved in just five minutes using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.org Other effective reagents include cerium(III) triflate in wet nitromethane (B149229) and iodine under neutral conditions. organic-chemistry.org More recently, solvent-free methods have been developed, such as using benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride, which can deprotect ethylene acetals in 5-20 minutes by simple grinding. nih.govresearchgate.net

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98% | synarchive.com |

| TsOH | Acetone, H₂O | Not Specified | 15 min - 2 h | 84% - 97% | synarchive.com |

| HCl | EtOH, H₂O | Room Temp. | 4 h | 100% | synarchive.com |

| Er(OTf)₃ | Wet Nitromethane | Room Temp. | Not Specified | High Yields | organic-chemistry.org |

| Iodine (catalytic) | Not Specified (Neutral) | Not Specified | Minutes | Excellent Yields | organic-chemistry.org |

| Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ | Solvent-free | Not Specified | 5-20 min | High Yields | nih.govresearchgate.net |

While stable to most bases and nucleophiles, the 1,3-dioxolane ring can participate in specific reactions. organic-chemistry.org The oxygen atoms possess nucleophilic character, which is evident in the cationic ring-opening polymerization of 1,3-dioxolane, where the acetal function in the polymer chain acts as a nucleophile. rsc.org A thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines has been developed, leading to the formation of protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org

Electrophilic reactions involving the dioxolane moiety often proceed through a 1,3-dioxolan-2-yl cation intermediate. nih.gov This cation can be generated during the oxidation of alkenes with hypervalent iodine and subsequently trapped by carbon nucleophiles, such as silyl (B83357) enol ethers, to form substituted 1,3-dioxolane compounds stereoselectively. nih.gov Furthermore, derivatives like 2-ethoxydioxolane can be converted into stable and versatile electrophilic formylating reagents, which react with Grignard and organozinc reagents. organic-chemistry.orgorganic-chemistry.org In a related process, acid-catalyzed cleavage of epoxides generates carbocationic species that can react with carbonyl compounds to afford 1,3-dioxolane derivatives. nih.gov

Chemical Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring offers a scaffold for various chemical modifications. The presence of the 1,3-dioxolane group, being stable under non-acidic conditions, allows for a wide range of transformations on the cyclohexane portion of the molecule.

The saturated cyclohexane ring is relatively unreactive. However, if substituted, a wide array of functional group interconversions can be performed. Given the stability of the acetal to bases, nucleophiles, and hydride reagents, reactions such as ester saponification, nucleophilic substitutions (e.g., on a tosylate), and reductions of other functional groups on the ring can be carried out without affecting the dioxolane moiety. For instance, a hypothetical carboxylate group on the cyclohexane ring could be reduced with lithium aluminum hydride, or a halide could be displaced by a nucleophile, all while the protected aldehyde remains intact.

The stereochemistry of the cyclohexane ring is a critical factor in determining its reactivity. weebly.com The ring predominantly adopts a low-energy chair conformation, where substituents occupy either axial or equatorial positions. vu.nl The relative stability of conformers is influenced by steric factors, notably 1,3-diaxial interactions, where bulky substituents strongly prefer the more spacious equatorial position. youtube.com

This conformational preference exerts significant control over the stereochemical outcome of reactions.

E2 Elimination: This reaction requires a strict anti-periplanar arrangement of the leaving group and the proton to be abstracted. libretexts.org In cyclohexane systems, this translates to a requirement for both groups to be in axial positions (trans-diaxial). libretexts.orgyoutube.com This stereoelectronic requirement can dictate the regioselectivity of the reaction, sometimes favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one predicted by Zaitsev's rule. libretexts.orgwolfram.com

SN2 Substitution: This reaction proceeds via backside attack of the nucleophile. spcmc.ac.in For an equatorial leaving group, the approach of the nucleophile from the axial face can be sterically hindered by the syn-axial hydrogens. spcmc.ac.in Conversely, an axial leaving group is more accessible to attack from the equatorial direction.

SN1 Substitution: These reactions proceed through a planar carbocation intermediate. The rate of formation of this intermediate can be influenced by steric strain in the ground state. spcmc.ac.in An axial leaving group, which experiences steric crowding, may depart more rapidly than its equatorial counterpart, a phenomenon known as steric acceleration. spcmc.ac.in

| Reaction Type | Substituent Position (Leaving Group) | Key Stereochemical Factor | Typical Outcome | Reference |

|---|---|---|---|---|

| E2 Elimination | Axial | Requires an adjacent axial proton (trans-diaxial arrangement). | Generally faster than for equatorial isomers. Product regiochemistry is determined by available axial protons. | libretexts.orgyoutube.com |

| E2 Elimination | Equatorial | Must undergo ring-flip to an axial position for reaction, which may be energetically unfavorable. | Reaction is often much slower or does not occur. | libretexts.org |

| SN2 Substitution | Axial | Backside attack from the equatorial direction is generally unhindered. | Reaction proceeds with inversion of configuration. | spcmc.ac.in |

| SN2 Substitution | Equatorial | Backside attack from the axial direction is sterically hindered by syn-axial hydrogens. | Reaction is generally slower than for axial isomers. | spcmc.ac.in |

| SN1 Substitution | Axial | Relief of steric strain (1,3-diaxial interactions) upon forming the planar carbocation. | Can react faster than the equatorial isomer (steric acceleration). | spcmc.ac.in |

| SN1 Substitution | Equatorial | Less ground-state steric strain to be relieved. | Generally reacts slower than the axial isomer. | spcmc.ac.in |

Investigations into the Reactivity of the (1,3-Dioxolan-2-ylmethyl) Linker

The methylene (B1212753) (-CH₂-) group connecting the dioxolane and cyclohexane rings also possesses specific reactivity. The protons on this carbon atom are rendered acidic by the adjacent oxygen atoms of the dioxolane ring and can be abstracted by a strong base.

This reactivity is prominently demonstrated in the synthesis and application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. enamine.netnih.gov This phosphonium (B103445) salt is a key reagent in the Wittig reaction, a widely used method for forming carbon-carbon double bonds. enamine.net Treatment of the salt with a base generates a phosphonium ylide, a nucleophilic species that reacts with aldehydes and ketones to produce alkenes and triphenylphosphine (B44618) oxide.

The stereochemical outcome of the Wittig reaction using this ylide is highly dependent on the reaction conditions. enamine.net

(E)-Alkenes are preferentially formed when using bases like lithium methoxide (B1231860) or potassium carbonate in a solvent such as DMF. enamine.net

(Z)-Alkenes are the major products when the reaction is carried out in solvents like DMSO or THF, with Z:E selectivity ratios as high as 8:1 reported. enamine.net

This transformation highlights the ability of the linker to be converted from an electrophilic center (in the phosphonium salt) to a nucleophilic one (in the ylide), providing a powerful tool for the two-carbon homologation of aldehydes. enamine.net

Mechanistic Insights into Key Reactions Involving (1,3-Dioxolan-2-ylmethyl)cyclohexane Structures

The reaction chemistry of this compound is primarily dictated by the reactivity of its two main structural components: the 1,3-dioxolane ring and the cyclohexane moiety. Mechanistic studies on molecules containing these functional groups provide a framework for understanding the potential transformations of this compound. The interplay between these two groups can also influence the reaction pathways and the stability of intermediates.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound derivatives generally involves the study of the individual reactivity of the acetal and the cycloalkane.

Acid-Catalyzed Hydrolysis of the Dioxolane Ring: The most characteristic reaction of the 1,3-dioxolane group is its hydrolysis under acidic conditions to regenerate the corresponding aldehyde (cyclohexanecarboxaldehyde) and ethylene glycol. This reaction is reversible, and the mechanism is the reverse of acetal formation. The pathway involves the following key steps:

Protonation of an oxygen atom of the dioxolane ring by an acid catalyst (H₃O⁺).

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion intermediate. This is typically the rate-determining step.

Nucleophilic attack by water on the carbocationic center of the oxonium ion.

Deprotonation to yield a hemiacetal.

Protonation of the remaining original acetal oxygen , followed by elimination of ethylene glycol to form a protonated aldehyde.

Deprotonation to give the final aldehyde product.

Free-Radical Reactions of the Cyclohexane Ring: The cyclohexane ring can undergo reactions typical of alkanes, such as free-radical halogenation or oxidation. In these reactions, the presence of the dioxolane group is not expected to significantly alter the fundamental pathway but may exert steric effects. For instance, in free-radical bromination, the reaction would proceed via the following steps:

Initiation: Homolytic cleavage of the bromine molecule (Br₂) by UV light or heat to generate bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen bromide (HBr) and a cyclohexyl radical. The stability of the resulting radical (tertiary > secondary > primary) influences the regioselectivity.

The cyclohexyl radical then reacts with a bromine molecule to form the brominated cyclohexane product and a new bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable molecule.

The table below summarizes hypothetical reaction pathways for key transformations involving the this compound structure based on established mechanisms for its constituent functional groups.

| Reaction Type | Reagents | Key Reaction Pathway Steps | Expected Major Product |

| Acetal Hydrolysis | H₃O⁺, H₂O | Protonation, C-O bond cleavage, nucleophilic attack by water, hemiacetal formation, protonation, elimination, deprotonation. | Cyclohexanecarboxaldehyde (B41370) |

| Free-Radical Bromination | Br₂, UV light | Initiation (Br• formation), Propagation (H-abstraction, reaction with Br₂), Termination. | (Bromo-cyclohexylmethyl)-1,3-dioxolane |

Intermediate Identification and Characterization

The identification and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms. For reactions involving this compound structures, the nature of the intermediates would depend on the type of transformation.

Intermediates in Acetal Hydrolysis: The key intermediates in the acid-catalyzed hydrolysis of the dioxolane ring are oxonium ions and hemiacetals .

Oxonium Ions: These are positively charged species where an oxygen atom has three bonds. The positive charge is often delocalized through resonance, which contributes to their stability. In the hydrolysis of this compound, a resonance-stabilized oxonium ion is formed upon the initial C-O bond cleavage. These intermediates are typically highly reactive and are not isolated but can be detected by spectroscopic methods under specific conditions or their existence inferred from the reaction products and kinetic studies.

Hemiacetals: These are compounds containing both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. They are formed as intermediates in both the formation and hydrolysis of acetals. Their presence can sometimes be detected by NMR spectroscopy in the reaction mixture.

Intermediates in Free-Radical Reactions: In reactions involving the cyclohexane ring, such as free-radical halogenation, the primary intermediates are cyclohexyl radicals .

Cyclohexyl Radicals: These are neutral species with an unpaired electron on a carbon atom of the cyclohexane ring. The stability and structure of these radicals can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The position of the radical on the ring will influence the regiochemistry of the final product.

The following table details the key intermediates expected in the principal reactions of this compound.

| Reaction Type | Key Intermediate(s) | Method of Characterization/Detection |

| Acetal Hydrolysis | Oxonium ion, Hemiacetal | Inferred from kinetics and product analysis, NMR spectroscopy |

| Free-Radical Bromination | Cyclohexyl radical | Electron Paramagnetic Resonance (EPR) spectroscopy |

Conformational Analysis and Stereochemistry of 1,3 Dioxolan 2 Ylmethyl Cyclohexane

Conformational Dynamics of Substituted Cyclohexane (B81311) Rings in the Context of (1,3-Dioxolan-2-ylmethyl)cyclohexane

The cyclohexane ring is not a planar hexagon; instead, it adopts a puckered chair conformation to relieve angle and torsional strain. pressbooks.pub This leads to two distinct types of substituent positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's perimeter). pressbooks.pub These two positions are interconvertible through a process known as a ring flip. oregonstate.edu

For this compound, two primary chair conformations exist in equilibrium, differing in the placement of the (1,3-Dioxolan-2-ylmethyl) group. In one conformer, the substituent occupies an equatorial position, while in the other, it is in an axial position.

The interconversion between these two chair forms, or ring flipping, involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy, and the ring flip is rapid at room temperature. msu.edu However, for a substituted cyclohexane, the two chair conformers are no longer energetically equivalent. libretexts.orglibretexts.org The conformation that places the substituent in the more sterically favorable equatorial position is generally lower in energy and thus predominates at equilibrium. msu.edu

The primary reason for the energetic preference for the equatorial position is the avoidance of destabilizing steric interactions, specifically 1,3-diaxial interactions. libretexts.org When a substituent is in the axial position, it is brought into close proximity with the two other axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.org This close contact results in steric repulsion, also known as 1,3-diaxial strain. libretexts.org

In the axial conformer of this compound, the bulky substituent would experience significant steric clashes with the axial hydrogens at C3 and C5. This strain raises the energy of the axial conformation relative to the equatorial one, where the substituent points away from the ring and does not encounter such interactions. libretexts.org The magnitude of this strain is directly related to the steric bulk of the substituent. youtube.com Larger groups lead to more severe 1,3-diaxial interactions and consequently have larger A-values, indicating a stronger preference for the equatorial position. libretexts.orglibretexts.org

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | 1.70 | 7.3 | masterorganicchemistry.comcengage.com |

| -CH₂CH₃ (Ethyl) | 1.75 | 7.5 | masterorganicchemistry.comcengage.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | 9.2 | masterorganicchemistry.comcengage.com |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | >20 | oregonstate.edu |

| -C₆H₅ (Phenyl) | 2.8 | 11.7 | cengage.com |

| -Cl (Chloro) | 0.53 | 2.5 | oregonstate.educengage.com |

| -OH (Hydroxy) | 0.87 | 4.0 | masterorganicchemistry.comcengage.com |

The (1,3-Dioxolan-2-ylmethyl) group is larger than a methyl group, and its A-value is expected to be at least comparable to that of an ethyl or isopropyl group. Consequently, the population of the axial conformer at room temperature would be very low.

Stereoisomerism and Diastereoselectivity in this compound Derivatives

While this compound itself is achiral, the introduction of additional substituents on the cyclohexane or dioxolane rings can lead to the formation of stereoisomers. wikipedia.org For instance, if a second, different substituent is added to the cyclohexane ring, diastereomers (cis and trans isomers) are possible. libretexts.org

Furthermore, the carbon atom at the 2-position of the 1,3-dioxolane (B20135) ring is a chiral center if the substituents at the 4 and 5 positions are different, or if the dioxolane ring itself is substituted in a way that breaks its symmetry. google.com This introduces another layer of potential stereoisomerism. In reactions that form such derivatives, the existing stereochemistry and conformational locks can influence the stereochemical outcome, a concept known as diastereoselectivity.

Influence of the Dioxolane Substituent on Cyclohexane Conformation

The primary influence of the (1,3-Dioxolan-2-ylmethyl) substituent on the cyclohexane conformation is its significant steric demand. This steric bulk effectively "locks" the cyclohexane ring into the chair conformation where the substituent is in the equatorial position. oregonstate.edu This is analogous to the effect of other large groups like a tert-butyl group, which has such a strong equatorial preference that the population of the axial conformer is negligible. libretexts.org

Structure Reactivity Relationship Studies of 1,3 Dioxolan 2 Ylmethyl Cyclohexane Analogues

Systematic Modification of the Dioxolane Ring: Impact on Chemical Reactivity

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is a key functional moiety in (1,3-Dioxolan-2-ylmethyl)cyclohexane. Its reactivity is primarily centered around the acetal carbon (C2), which is susceptible to hydrolysis under acidic conditions. The stability of the dioxolane ring and its susceptibility to chemical transformations can be significantly altered by the introduction of substituents at the 4 and 5 positions.

The acid-catalyzed hydrolysis of 1,3-dioxolanes proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. nih.govresearchgate.net The stability of this intermediate is a critical factor governing the rate of hydrolysis. researchgate.net

Steric and Electronic Effects of Substituents:

The introduction of alkyl or other substituent groups at the 4 and 5 positions of the dioxolane ring can exert both steric and electronic effects on the rate of hydrolysis.

Steric Effects: Bulky substituents on the dioxolane ring can hinder the approach of reagents and influence the conformation of the ring, which in turn affects the stability of the transition state during hydrolysis. For instance, studies on the hydrolysis of various 2,2-disubstituted 1,3-dioxolanes have shown that steric hindrance can significantly retard the reaction rate. acs.org

Electronic Effects: Electron-donating groups on the dioxolane ring can stabilize the positively charged carboxonium ion intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate and slow down the hydrolysis. nih.gov

The synthesis of various substituted 1,3-dioxolanes can be achieved through the condensation of a suitable 1,2-diol with an aldehyde or ketone in the presence of an acid catalyst. chemicalbook.com This allows for the systematic introduction of different functional groups on the dioxolane ring to study their impact on reactivity.

| Dioxolane Ring Modification | Expected Impact on Reactivity (e.g., Hydrolysis Rate) | Rationale |

| No Substitution | Baseline reactivity | Reference for comparison |

| Alkyl Substitution (e.g., at C4, C5) | Decreased reactivity | Steric hindrance to the approach of acid and water molecules. |

| Electron-Donating Groups (e.g., -OCH3) | Increased reactivity | Stabilization of the carboxonium ion intermediate. |

| Electron-Withdrawing Groups (e.g., -NO2) | Decreased reactivity | Destabilization of the carboxonium ion intermediate. |

Variations on the Cyclohexane (B81311) Substituent: Effects on Molecular Behavior

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com This preference is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring. pressbooks.publumenlearning.comproprep.com

Conformational Preferences and Reactivity:

For an unsubstituted cyclohexane ring, the (1,3-dioxolan-2-ylmethyl) group will predominantly occupy the equatorial position to minimize these unfavorable 1,3-diaxial interactions. masterorganicchemistry.com The introduction of other substituents on the cyclohexane ring can alter this conformational equilibrium. In a disubstituted cyclohexane, the chair conformation that places the larger substituent (the one with the higher A-value) in the equatorial position will be the most stable. libretexts.orglibretexts.org

The conformational state of the cyclohexane ring can influence the reactivity of the attached dioxolane. For instance, if the (1,3-dioxolan-2-ylmethyl) group is forced into a more sterically hindered axial position, the accessibility of the dioxolane's acetal center to reagents could be diminished, potentially affecting reaction rates.

| Cyclohexane Substituent Variation | Predominant Conformation of (1,3-Dioxolan-2-ylmethyl) Group | Expected Effect on Molecular Behavior |

| No other substituent | Equatorial | Lower energy state, dioxolane is more accessible. |

| Small substituent (e.g., -CH3) cis-1,3 | Equatorial | The dioxolane group will likely remain equatorial. |

| Bulky substituent (e.g., -tBu) cis-1,4 | Axial | The bulky t-butyl group will dominate the equatorial position, forcing the dioxolane group axial. This could lead to increased steric hindrance around the dioxolane. |

| Polar substituent (e.g., -OH) trans-1,4 | Equatorial | The dioxolane group will likely remain equatorial, but intramolecular interactions may be possible. |

Linker Chemistry and its Influence on Overall Compound Properties

Increasing the length of the alkyl chain linker would provide greater conformational flexibility, allowing the dioxolane and cyclohexane rings to orient themselves more independently. This could reduce any steric strain imposed by the proximity of the two rings. Conversely, introducing a more rigid linker, such as a double bond or incorporating the linker into another ring system, would restrict this flexibility, leading to more defined and predictable molecular geometries.

The electronic nature of the linker also plays a role. A simple alkyl chain acts as an insulator, preventing significant electronic communication between the two rings. However, the introduction of heteroatoms or unsaturated systems within the linker could facilitate electronic effects, potentially influencing the reactivity of the dioxolane ring.

| Linker Modification | Expected Influence on Compound Properties |

| Increase in linker length (e.g., -CH2-CH2-) | Increased conformational flexibility; reduced steric interactions between the rings. |

| Introduction of a double bond (e.g., -CH=CH-) | Increased rigidity; potential for electronic conjugation if extended. |

| Incorporation of heteroatoms (e.g., -O-CH2-) | Altered polarity and potential for intramolecular hydrogen bonding. |

Design Principles for New Dioxolane-Cyclohexane Hybrid Molecules

The rational design of new dioxolane-cyclohexane hybrid molecules with specific properties requires a thorough understanding of the structure-reactivity relationships discussed in the preceding sections. elsevier.comgoogle.comjopir.inresearchgate.netugent.be By strategically modifying the dioxolane ring, the cyclohexane substituent, and the linker, it is possible to fine-tune the chemical and physical characteristics of the resulting compounds.

Key Design Considerations:

Controlled Reactivity: Conversely, for applications where the dioxolane is intended to be a reactive handle, its hydrolysis can be facilitated by the introduction of electron-donating groups or by designing a molecular scaffold that promotes the formation of the carboxonium ion intermediate.

Conformational Control: The conformational preferences of the cyclohexane ring can be exploited to control the spatial orientation of the dioxolane moiety and other substituents. The use of bulky "anchoring" groups on the cyclohexane can lock the conformation, leading to more predictable molecular shapes and interactions. slideshare.net

By applying these principles, it is possible to design and synthesize novel dioxolane-cyclohexane hybrid molecules for a wide range of applications, from intermediates in organic synthesis to the development of new functional materials.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dioxolan 2 Ylmethyl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1,3-Dioxolan-2-ylmethyl)cyclohexane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the connectivity of the cyclohexane (B81311) and dioxolane rings through the methylene (B1212753) bridge.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For this compound, the spectrum is characterized by signals corresponding to the protons on the cyclohexane ring, the methylene bridge, and the dioxolane ring. The protons of the cyclohexane ring typically appear as a complex multiplet in the upfield region (around 1.0-1.8 ppm). docbrown.info The two protons of the methylene bridge connecting the two ring systems would be expected to produce a doublet. The single proton on the C2 carbon of the dioxolane ring will appear as a triplet, while the four protons on the C4 and C5 carbons of the dioxolane ring will likely present as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the cyclohexane ring, its six carbon atoms may not all be chemically equivalent, depending on the ring conformation and substitution. A single peak for unsubstituted cyclohexane is observed at approximately 27.1 ppm. docbrown.info In the substituted molecule, distinct signals are expected for the carbon attached to the methylene bridge and the other carbons of the ring. The carbon of the methylene bridge would appear further downfield. For the dioxolane ring, three distinct signals are anticipated: one for the acetal (B89532) carbon (C2) and one for the equivalent C4 and C5 carbons. Based on data for similar dioxolane structures, the acetal carbon resonance is expected at a significantly downfield position. docbrown.info

Conformational analysis can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine the spatial proximity of protons and infer the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the relative orientation of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents plausible chemical shifts based on known values for cyclohexane and dioxolane moieties.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cyclohexane Ring Protons | ~1.0 - 1.8 | Multiplet | ~26 - 35 |

| Methylene Bridge (-CH₂-) | ~1.5 - 1.7 | Doublet | ~40 - 45 |

| Dioxolane Ring Protons (C4-H₂, C5-H₂) | ~3.8 - 4.0 | Multiplet | ~65 - 70 |

| Dioxolane Ring Proton (C2-H) | ~4.8 - 5.0 | Triplet | ~100 - 105 |

Mass Spectrometry (MS) in Compound Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 170.25 g/mol ), electron ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 170. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for acetals and cyclohexyl derivatives often involve:

Cleavage of the substituent: Loss of the cyclohexylmethyl group to give a fragment corresponding to the dioxolane cation, or loss of the entire cyclohexyl group.

Ring opening of the dioxolane: Fragmentation of the 1,3-dioxolane (B20135) ring is a characteristic pathway for cyclic acetals. rsc.org

Fragmentation of the cyclohexane ring: Cyclohexane derivatives are known to lose ethylene (B1197577) (C₂H₄, 28 Da) as a neutral fragment. jove.com

Reaction monitoring can be performed using techniques like GC-MS, allowing for the tracking of reactants, intermediates, and the formation of the final product over time.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment Ion | Notes on Formation |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [C₄H₇O₂]⁺ | Loss of the cyclohexyl radical (•C₆H₁₁) |

| 73 | [C₃H₅O₂]⁺ | Fragment from the dioxolane ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from cleavage of the C-C bond next to the ring |

| 56 | [C₄H₈]⁺ | Loss of ethylene from the cyclohexane ring fragment jove.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the IR spectrum is expected to be dominated by absorptions from C-H and C-O bonds.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane and methylene groups. docbrown.infoqiboch.com

C-O Stretching: The most characteristic peaks for the acetal group are the strong C-O-C asymmetric stretching vibrations, which are typically found in the 1000-1200 cm⁻¹ range. spectroscopyonline.com

CH₂ Bending: The scissoring and rocking vibrations of the numerous CH₂ groups in both rings will appear in the fingerprint region, typically around 1440-1480 cm⁻¹. docbrown.info

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar vibrations of the carbon skeleton.

Table 3: Key Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2950 | C-H Stretch | Cyclohexane & Methylene (-CH₂-, -CH-) |

| 1440-1480 | C-H Bend (Scissoring) | -CH₂- |

| 1000-1200 | C-O-C Asymmetric Stretch | Acetal/Ether |

| Below 1500 | Fingerprint Region | Complex C-C stretches and other deformations |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide a wealth of structural data with high precision.

The analysis would yield:

Unambiguous confirmation of connectivity: It would definitively prove the attachment of the cyclohexyl group to the methylene bridge and the bridge to the C2 position of the dioxolane ring.

Detailed conformational information: The exact conformation of the cyclohexane ring (expected to be a chair) and the dioxolane ring (likely an envelope or twist conformation) would be determined.

Precise bond lengths and angles: All interatomic distances and angles would be measured with very high accuracy.

Intermolecular interactions: The packing of molecules in the crystal lattice would be revealed, showing any significant intermolecular forces like van der Waals interactions.

While a powerful technique, its application is contingent on the ability to grow high-quality single crystals of the compound.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC): Given the compound's expected volatility, GC is a highly suitable technique. When coupled with a Flame Ionization Detector (FID), it can provide quantitative information on the purity of a sample. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. It allows for the separation of components in a mixture, with subsequent mass analysis of each component to confirm its identity.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, HPLC could be employed. A normal-phase column (e.g., silica) with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture) would likely be effective for separation.

The choice of chromatographic method depends on the scale of the separation and the nature of any impurities present.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This serves as a crucial check for purity and confirmation of the compound's empirical formula.

For this compound, the molecular formula is C₁₀H₁₈O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). youtube.com

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₈O₂)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 70.54% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 10.66% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 18.80% |

| Total | - | - | 170.252 | 100.00% |

An experimental result that closely matches these theoretical percentages provides strong evidence for the compound's identity and high purity.

Theoretical and Computational Chemistry Approaches to 1,3 Dioxolan 2 Ylmethyl Cyclohexane Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of (1,3-Dioxolan-2-ylmethyl)cyclohexane.

Electronic Structure: The electronic properties of this compound are governed by the interplay between the cyclohexane (B81311) ring and the 1,3-dioxolane (B20135) moiety. Quantum mechanical calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. The oxygen atoms in the dioxolane ring are regions of high electron density, making them potential sites for electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For molecules containing similar functionalities, the HOMO is often localized on the oxygen atoms, while the LUMO may be associated with antibonding orbitals of the C-O bonds.

Reactivity: The reactivity of this compound can be predicted by analyzing various descriptors derived from quantum mechanical calculations. For instance, the energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The calculated atomic charges can identify electrophilic and nucleophilic centers within the molecule. The acetal (B89532) group in the dioxolane ring is susceptible to acid-catalyzed hydrolysis, and quantum mechanical studies can model the protonation of the oxygen atoms, which is the initial step in this reaction. youtube.comorganicchemistrytutor.com

A hypothetical representation of key electronic properties calculated using DFT is presented in the table below.

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Localized on dioxolane oxygen atoms | Susceptibility to electrophilic attack |

| LUMO Energy | Associated with C-O antibonding orbitals | Susceptibility to nucleophilic attack upon ring opening |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability under neutral conditions |

| Electrostatic Potential | Negative potential around oxygen atoms | Sites for protonation and interaction with electrophiles |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane ring and the rotational freedom of the substituent. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring these conformational possibilities.

Conformational Isomers: The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. sapub.org The (1,3-Dioxolan-2-ylmethyl) substituent can be positioned in either an axial or equatorial position. The equatorial conformation is generally more stable for bulky substituents to avoid 1,3-diaxial interactions. youtube.com The 1,3-dioxolane ring itself is not planar and exists in envelope or twist conformations. acs.org The linkage between the two rings also has rotational freedom, leading to a multitude of possible low-energy conformers.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, it is possible to observe conformational transitions, such as the ring flipping of the cyclohexane moiety and rotations around single bonds. These simulations can help identify the most populated conformations and the energy barriers between them. The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Below is a table summarizing the expected relative energies of different conformations.

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair | Equatorial | 0 (Reference) | Minimal |

| Chair | Axial | > 1.7 | 1,3-Diaxial interactions |

| Twist-Boat | - | Higher than chair | Torsional and flagpole interactions |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. smu.edu

Acetal Hydrolysis: A key reaction of the 1,3-dioxolane group is acid-catalyzed hydrolysis, which converts the acetal back to a carbonyl compound and a diol. youtube.comorganicchemistrytutor.com Computational studies can model the step-by-step mechanism of this reaction. This typically involves:

Protonation of one of the dioxolane oxygen atoms.

Cleavage of a C-O bond to form a resonance-stabilized carbocation (oxocarbenium ion).

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the final products.

By locating the transition state for each step, the activation energy can be calculated, providing a quantitative measure of the reaction rate. mdpi.com

Other Reactions: Computational methods can also be applied to study other potential reactions, such as oxidation of the cyclohexane ring. researchgate.net For example, the mechanism of hydroxylation at different positions on the cyclohexane ring can be investigated to predict regioselectivity. The transition state structures would reveal the geometry of the activated complex and the nature of bond breaking and forming. researchgate.net

The following table outlines the key steps and intermediates in the computationally studied acid-catalyzed hydrolysis of the dioxolane ring.

| Reaction Step | Description | Key Intermediate/Transition State |

| 1 | Protonation of an oxygen atom | Protonated acetal |

| 2 | C-O bond cleavage | Oxocarbenium ion intermediate |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | Hemiacetal and hydronium ion |

In Silico Modeling for Predicting Synthetic Outcomes and Design

In silico modeling encompasses a range of computational techniques used to predict the outcomes of chemical reactions and to design new synthetic routes. mdpi.com

Predicting Reaction Outcomes: For this compound, in silico models could be used to predict the feasibility and selectivity of various transformations. For example, by calculating the activation energies for reactions at different sites on the molecule, one could predict the most likely product. This is particularly useful for complex molecules with multiple reactive sites. Quantitative Structure-Activity Relationship (QSAR) models, while more common in drug discovery, can be adapted to predict chemical reactivity based on molecular descriptors. nih.govresearchgate.net

Designing Synthetic Pathways: Computational tools can also aid in the design of efficient syntheses of this compound and its derivatives. By evaluating the thermodynamics and kinetics of potential synthetic steps, chemists can identify the most promising routes before undertaking experimental work. For instance, the formation of the dioxolane ring via the reaction of cyclohexanecarboxaldehyde (B41370) with ethylene (B1197577) glycol can be modeled to optimize reaction conditions. youtube.com These predictive capabilities can save significant time and resources in the laboratory. mdpi.com

A summary of how in silico modeling can be applied is provided in the table below.

| Application | Computational Method | Predicted Outcome |

| Regioselectivity of Oxidation | DFT calculations of transition state energies | Most favorable position for hydroxylation on the cyclohexane ring |

| Optimization of Acetal Formation | Modeling reaction thermodynamics and kinetics | Ideal temperature, catalyst, and solvent conditions |

| Prediction of Physical Properties | QSPR (Quantitative Structure-Property Relationship) | Boiling point, solubility, etc., based on molecular structure |

Applications in Chemical Synthesis and Materials Science

(1,3-Dioxolan-2-ylmethyl)cyclohexane as a Synthetic Intermediate for Complex Organic Molecules

The 1,3-dioxolane (B20135) functional group is a well-established protecting group for aldehydes and ketones, making compounds like this compound valuable intermediates in multi-step organic syntheses. nih.gov The dioxolane ring is stable under basic and nucleophilic conditions, allowing for chemical transformations on other parts of the molecule without affecting the protected carbonyl group.

The synthesis of complex organic molecules often requires the sequential modification of different functional groups. The this compound scaffold can be seen as a pre-functionalized building block. The cyclohexane (B81311) ring can undergo various reactions, such as halogenation, oxidation, or substitution, while the dioxolane protects a latent aldehyde functionality. Subsequent acidic hydrolysis can then deprotect the dioxolane, revealing the aldehyde for further reactions like Wittig olefination, Grignard reactions, or reductive amination. organic-chemistry.org This strategy allows for the controlled and stepwise construction of intricate molecular architectures. While specific examples utilizing this compound are not extensively documented, the principles of using dioxolane-protected synthons are fundamental in organic chemistry. organic-chemistry.org

The combination of the lipophilic cyclohexane ring and the polar dioxolane group can also influence the solubility and reactivity of the molecule, potentially offering advantages in certain synthetic contexts. The structural features of this compound suggest its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals, where the modulation of solubility and bioavailability is crucial.

Utilization in Polymer Chemistry as Monomers or Building Blocks

The 1,3-dioxolane ring is known to undergo cationic ring-opening polymerization to produce poly(1,3-dioxolane) (pDXL), a type of polyacetal. escholarship.org This polymerization is typically initiated by strong acids or Lewis acids. mdpi.com Given this reactivity, this compound could theoretically act as a monomer in such polymerizations. The resulting polymer would feature a repeating dioxolane unit in the backbone with a cyclohexylmethyl side chain.

The bulky cyclohexyl group would likely have a significant impact on the properties of the resulting polymer. It would be expected to increase the glass transition temperature (Tg) and potentially enhance the thermal stability of the polymer compared to unsubstituted pDXL. The hydrophobic nature of the cyclohexane side chains could also influence the polymer's solubility and mechanical properties. Such polymers, with their unique architecture, could find applications as specialty plastics or engineering materials.

Furthermore, derivatives of 1,3-dioxolane can be used in the synthesis of other polymers. For instance, five-membered cyclic carbonates, which share a structural similarity with dioxolanes, are used as monomers for the preparation of polycarbonates and polyurethanes. researchgate.net While there is no direct evidence of this compound being used in this manner, its structure suggests potential for modification into a polymerizable monomer for various polymer architectures.

Table 1: Potential Polymerization Characteristics of this compound

| Feature | Description | Potential Impact |

| Polymerizable Unit | 1,3-Dioxolane ring | Can undergo cationic ring-opening polymerization. |

| Side Chain | Cyclohexylmethyl group | May increase Tg, thermal stability, and hydrophobicity of the resulting polymer. |

| Potential Polymer Type | Polyacetal with cyclohexylmethyl side chains | Could lead to novel materials with unique mechanical and thermal properties. |

Role as Protecting Groups in Multi-Step Organic Syntheses

One of the most significant and well-established roles of the 1,3-dioxolane moiety is as a protecting group for carbonyl compounds (aldehydes and ketones). organic-chemistry.org The formation of the cyclic acetal (B89532) is a reversible process, typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org The resulting dioxolane is stable to a wide range of reagents, including bases, nucleophiles, and hydrides. uchicago.edu

In the context of this compound, the dioxolane group effectively masks a cyclohexanecarboxaldehyde (B41370) functionality. This protection allows for selective chemical modifications at other positions of the cyclohexane ring or on other functional groups that might be present in a more complex molecule.

The stability of the 1,3-dioxolane protecting group under various conditions is a key advantage. For instance, it is resistant to Grignard reagents, organolithium compounds, and lithium aluminum hydride. organic-chemistry.org This stability allows for a wide range of synthetic transformations to be performed on the protected molecule. The deprotection is typically achieved by treatment with aqueous acid, which regenerates the original carbonyl group. organic-chemistry.org This robust yet easily removable nature makes the 1,3-dioxolane group a valuable tool in the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 2: Stability of the 1,3-Dioxolane Protecting Group

| Reagent/Condition | Stability |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |

| Catalytic Hydrogenation | Stable |

| Oxidizing Agents (mild) | Generally Stable |

| Aqueous Acid | Unstable (deprotection occurs) |

This table provides a general overview of the stability of the 1,3-dioxolane group. Specific reaction conditions can influence stability.

Development of this compound Derivatives as Specialty Solvents

The parent compound, 1,3-dioxolane, is utilized as a solvent in various industrial applications. silverfernchemical.com It is a polar aprotic solvent with good dissolving power for a range of organic compounds and polymers. The presence of the two oxygen atoms allows it to act as a hydrogen bond acceptor.

By introducing other functional groups onto the cyclohexane ring, a library of solvents with a range of polarities and functionalities could be synthesized. These tailored solvents could find applications in specific chemical reactions, extractions, or formulations where precise solvent properties are required. For example, they could be used in applications where a higher boiling point and lower water solubility compared to 1,3-dioxolane are desirable.

Other Non-Biological Applications of the this compound Scaffold

While the primary applications of the this compound scaffold are likely within the realms of synthesis and polymer science, its unique structure may lend itself to other non-biological applications. For instance, the parent compound 1,3-dioxolane is used as a component in battery electrolytes. silverfernchemical.com The chemical stability and ionic conductivity of such compounds are key properties for this application. rsc.org While there is no specific research on this compound in this area, its derivatives could potentially be explored for their electrochemical properties.

Furthermore, the compound and its derivatives could be investigated as additives in lubricants or as components in fragrances, leveraging the properties of the cyclohexane and dioxolane moieties. The cyclohexane ring is a common motif in many fragrance molecules, and the dioxolane group could influence the odor profile and volatility. However, without specific studies, these remain speculative applications based on the general properties of the chemical structure.

Conclusions and Future Perspectives in 1,3 Dioxolan 2 Ylmethyl Cyclohexane Research

Summary of Current Academic Understandings

Currently, the academic understanding of (1,3-Dioxolan-2-ylmethyl)cyclohexane is primarily centered on its identity as a distinct chemical entity and its general classification as a heterocyclic compound. The 1,3-dioxolane (B20135) ring is a well-known cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of ethylene (B1197577) glycol with an aldehyde or ketone. This functional group is widely recognized in organic chemistry for its role as a protecting group for carbonyls due to its stability under neutral and basic conditions and its susceptibility to hydrolysis in acidic conditions.

The cyclohexane (B81311) moiety provides a non-polar, sterically bulky component to the molecule. In the context of organic synthesis, this compound is considered a building block. Its structure suggests it can be used to introduce the protected hydroxymethyl group attached to a cyclohexane ring into a larger molecule. The reactivity of the compound would likely be dictated by the 1,3-dioxolane ring, which can undergo ring-opening reactions under certain catalytic conditions.

A summary of the inferred properties of this compound based on its structural components is presented in the table below.

| Property | Inferred Characteristic based on Structural Moieties |

| Chemical Class | Heterocyclic compound; Cyclic acetal |

| Functional Groups | 1,3-dioxolane, Cyclohexane |

| Primary Role in Synthesis | Building block, Protecting group for a carbonyl |

| Expected Reactivity | Acetal hydrolysis under acidic conditions, Ring-opening reactions |

| Potential Biological Activity | Inferred from the presence of the 1,3-dioxolane ring, but not yet studied. |

Emerging Research Avenues and Untapped Potential

The untapped potential of this compound lies in several underexplored areas of chemical research. These emerging avenues are largely hypothetical at this stage and await dedicated investigation.

Medicinal Chemistry: A significant area of untapped potential is the exploration of this compound as a precursor for the synthesis of novel therapeutic agents. The 1,3-dioxolane ring is a key feature in several antiviral and antifungal drugs. riekemetals.com Future research could focus on synthesizing derivatives of this compound and screening them for various biological activities. The cyclohexane group could be functionalized to modulate the lipophilicity and pharmacokinetic properties of these potential new drugs.

Materials Science: The compound could also be investigated as a monomer or an additive in polymer synthesis. The 1,3-dioxolane ring can be polymerized through cationic ring-opening polymerization to form polyethers. The cyclohexane group would introduce rigidity and hydrophobicity to the polymer backbone, potentially leading to materials with unique thermal and mechanical properties. A US patent from 1949 describes the polymerization of 1,3-dioxolane and its substitution products, indicating the long-standing potential of this class of compounds in polymer chemistry. google.com

Agrochemicals: Similar to medicinal chemistry, the structural motifs of this compound could be incorporated into new classes of pesticides or herbicides. The biological activity of the 1,3-dioxolane ring is not limited to human medicine and could be harnessed for agricultural applications.

The table below outlines potential research directions for this compound.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel antiviral, antifungal, or antibacterial agents. | The 1,3-dioxolane moiety is a known pharmacophore. |

| Materials Science | Monomer for polymerization, additive to modify polymer properties. | The 1,3-dioxolane ring can undergo ring-opening polymerization. |

| Agrochemicals | Development of new pesticides or herbicides. | The biological activity of the 1,3-dioxolane ring could be applied in agriculture. |

Challenges and Opportunities in the Synthesis and Application of this compound

The advancement of research into this compound is met with both challenges and opportunities in its synthesis and application.

Synthesis:

Challenges: A primary challenge in the synthesis of this compound and its derivatives is achieving high selectivity and yield, particularly in more complex molecules. The standard acid-catalyzed acetalization can sometimes lead to side reactions or be incompatible with other acid-sensitive functional groups in a multi-step synthesis. The purification of the final product can also be challenging, as highlighted by a patent describing a multi-step process for purifying 1,3-dioxolane involving azeotropic distillation with cyclohexane. google.com

Opportunities: There is an opportunity to develop more efficient and greener catalytic methods for the synthesis of this compound. This could involve the use of solid acid catalysts, which can be easily recovered and reused, or exploring milder reaction conditions to improve functional group tolerance. The development of stereoselective synthesis methods would also be a significant advancement, allowing for the preparation of enantiomerically pure derivatives for pharmacological studies. General literature on the synthesis of 1,3-dioxolanes suggests various catalytic systems that could be adapted. organic-chemistry.orgnih.gov

Application:

Challenges: A major hurdle for the application of this compound is the current lack of data on its toxicological profile and environmental impact. Before any widespread application, particularly in pharmaceuticals or agrochemicals, extensive safety assessments would be required. Furthermore, the stability of the 1,3-dioxolane ring in different chemical and biological environments would need to be thoroughly investigated to ensure its suitability for specific applications.

Opportunities: The primary opportunity lies in the potential for this compound to serve as a versatile platform for the development of new molecules with valuable properties. Its relatively simple structure and the known reactivity of its functional groups make it an attractive starting point for combinatorial chemistry approaches to discover new bioactive compounds or materials. The commercial availability of this compound from various suppliers provides a ready starting point for such research endeavors. riekemetals.combldpharm.comcphi-online.com

The following table summarizes the key challenges and opportunities.

| Area | Challenges | Opportunities |

| Synthesis | Achieving high selectivity and yield, purification. | Development of greener catalytic methods, stereoselective synthesis. |

| Application | Lack of toxicological and environmental data, stability concerns. | Versatile platform for developing new molecules, commercial availability. |

常见问题

Q. What are the optimal synthetic routes for (1,3-Dioxolan-2-ylmethyl)cyclohexane, and how can reaction yields be improved?

The synthesis of this compound typically involves functionalizing cyclohexane with a 1,3-dioxolane moiety. A plausible route is the nucleophilic substitution of a halogenated cyclohexane precursor (e.g., bromomethylcyclohexane) with a 1,3-dioxolane-derived nucleophile under anhydrous conditions . To improve yields, catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) can enhance reaction efficiency. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to optimize stoichiometry and solvent selection (e.g., DMF or THF) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclohexane backbone and dioxolane substituent. For example, the methylene protons adjacent to the dioxolane ring typically resonate at δ 3.8–4.2 ppm .

- IR Spectroscopy : The C-O-C stretching vibrations of the dioxolane ring appear at 1050–1150 cm⁻¹, while cyclohexane C-H stretches are observed near 2850–2950 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (C₁₀H₁₆O₂) and fragmentation patterns, such as loss of the dioxolane group (m/z 72) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies . For example, DFT can predict the stability of the dioxolane ring under oxidative conditions by analyzing the C-O bond strength. Thermochemical data (e.g., enthalpy of formation) derived from DFT can guide experimental design for reactions like hydrolysis or reduction .

Q. What strategies resolve contradictions in experimental data for reaction mechanisms involving this compound?

Discrepancies in mechanistic studies (e.g., competing substitution vs. elimination pathways) can be addressed through:

Q. How does the steric environment of the cyclohexane ring influence the reactivity of the dioxolane moiety?

The chair conformation of cyclohexane imposes steric constraints on the dioxolane substituent. For example, axial vs. equatorial positioning of the dioxolane group alters accessibility for nucleophilic attacks or oxidation. Molecular dynamics (MD) simulations can model these steric effects, while X-ray crystallography (if crystalline derivatives are available) provides empirical validation .

Handling and Safety

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to mitigate inhalation risks, as cyclohexane derivatives can cause dizziness .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Applications in Research

Q. How is this compound utilized as a chiral building block in asymmetric synthesis?

The dioxolane group can act as a chiral auxiliary. For instance, it can direct stereoselective alkylation or cycloaddition reactions. Enantiomeric excess (ee) can be determined via chiral HPLC or polarimetry .

Q. What role does this compound play in studying lipid membrane interactions?

Its hydrophobic cyclohexane core and polar dioxolane group mimic amphiphilic molecules in membrane models. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify its partitioning into lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。